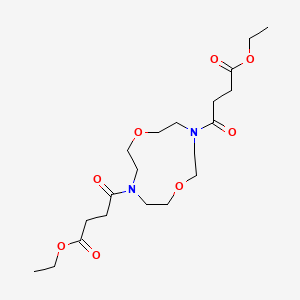![molecular formula C9H11N4O3+ B11708852 3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)
3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium is a chemical compound with the molecular formula C9H11N4O3 It is a pyridinium derivative, characterized by the presence of carbamoyl and oxoethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium typically involves the reaction of pyridine derivatives with carbamoyl chloride and oxoethyl intermediates. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
化学反応の分析
Types of Reactions
3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as thionyl chloride, are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.
科学的研究の応用
3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-Carbamoyl-1-[2-(2-naphthylamino)-2-oxoethyl]pyridinium
- 3-Carbamoyl-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium
- 3-Carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium
Uniqueness
3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of carbamoyl and oxoethyl groups attached to a pyridinium ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C9H11N4O3+ |
|---|---|
分子量 |
223.21 g/mol |
IUPAC名 |
1-[2-(carbamoylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C9H10N4O3/c10-8(15)6-2-1-3-13(4-6)5-7(14)12-9(11)16/h1-4H,5H2,(H4-,10,11,12,14,15,16)/p+1 |
InChIキー |
ACJYTVFQGQXDTM-UHFFFAOYSA-O |
正規SMILES |
C1=CC(=C[N+](=C1)CC(=O)NC(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole](/img/structure/B11708775.png)

![N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11708782.png)
![3-benzyl-7-({(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl}oxy)-4-methyl-2H-chromen-2-one](/img/structure/B11708789.png)

![3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11708795.png)
![2-chloro-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11708797.png)
![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708802.png)

![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11708818.png)
![N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11708823.png)
![3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
